molecular formula C8H13N3O B11715362 (E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine

(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B11715362
M. Wt: 167.21 g/mol
InChI Key: NPDUJDPHNPCDGP-YFHOEESVSA-N
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Description

(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Uniqueness

(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the imine group

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(NZ)-N-[1-(2-ethyl-5-methylpyrazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-4-11-8(7(3)10-12)5-6(2)9-11/h5,12H,4H2,1-3H3/b10-7-

InChI Key

NPDUJDPHNPCDGP-YFHOEESVSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)/C(=N\O)/C

Canonical SMILES

CCN1C(=CC(=N1)C)C(=NO)C

Origin of Product

United States

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